Diethylthiophosphoryl chloride
Overview
Description
Preparation Methods
Diethylthiophosphoryl chloride can be synthesized through several methods:
Phosphorus Pentasulfide Method: This method involves the reaction of phosphorus pentasulfide with absolute ethyl alcohol to produce O,O-diethyl dithiophosphate, which is then reacted with chlorine gas to obtain this compound.
Trichlorothiophos Method: Trichlorothiophos reacts with anhydrous ethanol to form O-ethyl thiophosphoric acid dichloride.
Chemical Reactions Analysis
Diethylthiophosphoryl chloride undergoes various chemical reactions, including:
Hydrolysis: It decomposes in water, producing acidic products.
Reactions with Bases: It is incompatible with bases, including amines.
Reactions with Alcohols: It reacts with alcohols, leading to the formation of corresponding esters.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Diethylthiophosphoryl chloride has several applications in scientific research:
Pesticide Synthesis: It is used as an intermediate in the synthesis of various organophosphorus pesticides, such as parathion, phoxim, and diazinon.
Chemical Synthesis: It is employed in organic synthesis for reactions such as nucleophilic substitution and esterification.
Analytical Chemistry: It is used in the determination of volatile N-nitrosamines by gas chromatography.
Mechanism of Action
The mechanism of action of diethylthiophosphoryl chloride involves its reactivity with nucleophiles, leading to the formation of various products. It acts as an electrophile, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and its ability to form stable intermediates with nucleophiles .
Comparison with Similar Compounds
Diethylthiophosphoryl chloride can be compared with other similar organophosphorus compounds, such as:
Diethyl phosphorochloridothionate: Similar in structure and reactivity, used in similar applications.
Diethyl phosphorochloridothioate: Another related compound with similar uses in pesticide synthesis.
This compound is unique due to its specific reactivity and stability, making it a valuable intermediate in the synthesis of various organophosphorus compounds .
Properties
IUPAC Name |
1-[chloro(ethylsulfanyl)phosphoryl]oxyethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-7-8(5,6)9-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSINXLELHUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(SCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958281 | |
Record name | O,S-Diethyl phosphorochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylthiophosphoryl chloride, [liquid] appears as a colorless to light amber liquid with a disagreeable odor. Insoluble in water but soluble in most organic solvents. May be highly toxic and irritating to the eyes and lungs. Used as an intermediate for pesticides, as an oil and gasoline additive, and as a flame retardant. | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3711-51-1 | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17730 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylthiophosphoryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003711511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,S-Diethyl phosphorochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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